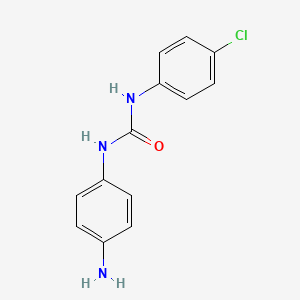

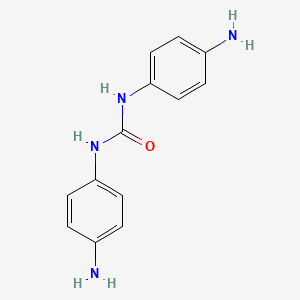

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,15H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPSGXONYSJIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351564 | |

| Record name | 3-(4-aminophenyl)-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50906-33-7 | |

| Record name | N-(4-Aminophenyl)-N′-(4-chlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50906-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-aminophenyl)-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl urea compounds represent a significant class of pharmacologically active molecules, prominently recognized for their efficacy as kinase inhibitors in oncology. The structural motif of a central urea moiety flanked by two aryl ring systems provides a versatile scaffold for potent and selective interaction with various protein kinases, thereby modulating critical cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth exploration of the core mechanisms of action of diaryl urea compounds, with a focus on their molecular targets, the signaling cascades they disrupt, and the experimental methodologies used to elucidate these functions.

Data Presentation: Kinase Inhibition and Cellular Proliferation

The inhibitory activity of diaryl urea compounds is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. The following tables summarize the IC50 values for the well-characterized diaryl urea compound, Sorafenib, against various kinases and cancer cell lines.

| Target Kinase | IC50 (nM) |

| Raf-1 | 6[1] |

| B-Raf (wild-type) | 22[1] |

| B-Raf (V599E mutant) | 38[1] |

| VEGFR-1 | 26 |

| VEGFR-2 | 90[1] |

| VEGFR-3 | 20[1] |

| PDGFR-β | 57[1] |

| c-KIT | 68[1] |

| Flt-3 | 58 |

| FGFR-1 | 580[1] |

| RET | 43 |

Table 1: Kinase inhibitory activity of Sorafenib. This table presents the half-maximal inhibitory concentrations (IC50) of Sorafenib against a panel of protein kinases.

| Cell Line | Cancer Type | IC50 (µM) |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3[1] |

| HepG2 | Hepatocellular Carcinoma | 4.5[1] |

| MDA-MB-231 | Breast Cancer | 2.6[1] |

| HAoSMC | Aortic Smooth Muscle | 0.28[1] |

Table 2: Anti-proliferative activity of Sorafenib. This table shows the IC50 values of Sorafenib in various cancer and non-cancer cell lines, indicating its effect on cell proliferation.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many clinically relevant diaryl urea compounds, such as Sorafenib, is the inhibition of multiple protein kinases. These compounds typically act as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This binding mode involves the urea moiety forming key hydrogen bonds with conserved amino acid residues in the kinase hinge region and the DFG motif, while the aryl groups extend into adjacent hydrophobic pockets. This stabilizes the inactive conformation and prevents the kinase from adopting the active state required for ATP binding and catalysis.

The Raf/MEK/ERK Signaling Pathway

A central target of diaryl urea compounds is the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), a critical cascade that regulates cell proliferation, differentiation, and survival.[2] By inhibiting Raf kinases (both wild-type and mutant forms), these compounds block the downstream phosphorylation of MEK and subsequently ERK.[1][2] The inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this signaling cascade for their growth.

Figure 1: The Raf/MEK/ERK signaling pathway and the inhibitory action of diaryl urea compounds.

Inhibition of Angiogenesis

In addition to their effects on tumor cell proliferation, diaryl urea compounds like Sorafenib are potent inhibitors of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] This is achieved through the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) on the surface of endothelial cells.[1] By blocking the signaling from these receptors, diaryl ureas prevent endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in tumor vascularization.

Alternative Mechanisms of Action: Rafoxanide

While kinase inhibition is a predominant mechanism, other diaryl urea compounds exhibit different modes of action. Rafoxanide, an anthelmintic drug, has been repurposed for its anticancer properties. Its mechanism involves the uncoupling of mitochondrial oxidative phosphorylation, leading to ATP depletion and cell death.[3][4] Furthermore, Rafoxanide has been shown to inhibit the STAT3 and NF-κB signaling pathways, which are crucial for tumor cell survival, proliferation, and inflammation.[5][6][7]

The STAT3 and NF-κB Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that are constitutively active in many cancers, promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Rafoxanide has been shown to reduce the activation of both STAT3 and NF-κB, leading to the downregulation of their target genes and subsequent anti-tumor effects.[6][7]

Figure 2: Inhibition of STAT3 and NF-κB signaling pathways by Rafoxanide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of diaryl urea compounds.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Diaryl urea compound of interest

-

Recombinant kinase (e.g., Raf-1, VEGFR-2)

-

Kinase-specific substrate (e.g., myelin basic protein for Raf-1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the diaryl urea compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Kinase Reaction: a. In each well of the assay plate, add the kinase, substrate, and diaryl urea compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. b. Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the diaryl urea compound and fitting the data to a sigmoidal dose-response curve.

Figure 3: Workflow for a typical kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability and proliferation.[8][9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Diaryl urea compound of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the diaryl urea compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the log concentration of the diaryl urea compound and fitting the data to a sigmoidal dose-response curve.

Figure 4: Workflow for a typical MTT cell proliferation assay.

Conclusion

Diaryl urea compounds are a cornerstone of modern targeted cancer therapy, primarily exerting their effects through the inhibition of key protein kinases involved in oncogenic signaling pathways. Their ability to simultaneously target multiple kinases, such as those in the Raf/MEK/ERK and VEGFR/PDGFR pathways, underscores their clinical utility in treating various solid tumors. Furthermore, the diverse mechanisms of action within this compound class, as exemplified by Rafoxanide, highlight the potential for developing novel therapeutic strategies. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this important class of therapeutic agents. A thorough understanding of their molecular mechanisms is paramount for the rational design of next-generation diaryl urea inhibitors with improved efficacy and selectivity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Rafoxanide negatively modulates STAT3 and NF‐κB activity and inflammation‐associated colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rafoxanide negatively modulates STAT3 and NF-κB activity and inflammation-associated colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. researchhub.com [researchhub.com]

- 10. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Chemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diarylurea compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a central urea moiety flanked by a 4-aminophenyl and a 4-chlorophenyl ring, confers a range of biological activities, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and putative mechanisms of action of this compound, with a focus on its potential as an inhibitor of key cellular signaling pathways.

Chemical Properties

This compound is a solid organic compound. The urea functional group acts as a hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets. The presence of an amino group on one phenyl ring and a chloro substituent on the other influences its electronic properties, reactivity, and metabolic stability.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | (4-aminophenyl)(4-chlorophenyl)urea | [1] |

| CAS Number | 50906-33-7 | [1] |

| Molecular Formula | C₁₃H₁₂ClN₃O | [1][2] |

| Molecular Weight | 261.71 g/mol | [1] |

| Monoisotopic Mass | 261.0669 Da | [2] |

| Predicted XlogP | 2.9 | [2] |

| Appearance | Solid | |

| Predicted pKa | Insufficient data for a reliable prediction | |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO and ethanol. | |

| Melting Point | >180°C (decomposes) (for a related compound) | [3] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-chlorophenyl and 4-aminophenyl rings, likely appearing as sets of doublets. The protons of the urea and amine groups would likely present as broad singlets, with chemical shifts dependent on the solvent and concentration.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the urea moiety would appear at a characteristic downfield shift. Aromatic carbons would resonate in the typical aromatic region, with variations in chemical shifts due to the effects of the chloro and amino substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amine and urea groups (typically in the 3200-3500 cm⁻¹ region), the C=O stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), and C-N stretching vibrations.[4] Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry: Mass spectrometry data can confirm the molecular weight of the compound. Predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 2.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 262.07418 |

| [M+Na]⁺ | 284.05612 |

| [M-H]⁻ | 260.05962 |

| [M]⁺ | 261.06635 |

Synthesis

The synthesis of this compound typically follows a standard procedure for the formation of diaryl ureas, which involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Phenylenediamine

-

4-Chlorophenyl isocyanate

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve p-phenylenediamine (1 equivalent) in the chosen anhydrous solvent.

-

To this solution, add 4-chlorophenyl isocyanate (1 equivalent) dropwise at room temperature with constant stirring.

-

Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the product often precipitates out of the solution. The solid product can be collected by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Biological Activity and Mechanism of Action

Diarylurea compounds are known to exhibit a wide range of biological activities, and this compound is no exception. Preliminary research suggests its potential as an anticancer and antimicrobial agent, likely through the inhibition of key enzymes and signaling pathways.

Anticancer Activity

The anticancer potential of diarylurea derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For compounds structurally related to this compound, inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways has been implicated in their anticancer effects.[6][7]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers. Diarylurea compounds may inhibit this pathway at various points, leading to the suppression of tumor growth.

The Hedgehog signaling pathway is essential during embryonic development and is often reactivated in various cancers, contributing to tumor growth and metastasis. Inhibition of this pathway is a promising strategy for cancer therapy.

Antimicrobial Activity

The antimicrobial properties of urea derivatives are thought to arise from their ability to disrupt bacterial cell membranes or interfere with essential microbial enzymes. The specific mechanism of action for this compound against various bacterial strains is an area of ongoing research.

Experimental Protocols for Biological Assays

-

Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a specific protein kinase. This is often done by quantifying the phosphorylation of a substrate.

-

Materials: Purified kinase, kinase-specific substrate, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, substrate, and assay buffer. c. Add the test compound dilutions to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at the optimal temperature for the kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. g. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Assay Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: Bacterial culture, Mueller-Hinton broth (MHB), test compound (dissolved in a suitable solvent), and sterile 96-well microplates.

-

Procedure: a. Prepare a standardized inoculum of the test bacterium. b. Prepare serial twofold dilutions of the test compound in MHB in the microplate. c. Inoculate each well with the bacterial suspension. d. Include positive (bacteria without compound) and negative (broth only) controls. e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its chemical properties and biological activities, particularly its potential to inhibit key signaling pathways implicated in cancer, warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to explore the full therapeutic potential of this and related diarylurea compounds. Further studies are needed to elucidate the precise molecular targets and to optimize the structure for improved potency and selectivity.

References

- 1. This compound | 50906-33-7 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C13H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 3. usbio.net [usbio.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea (CAS Number: 50906-33-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and known biological activities of the compound 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea, registered under CAS number 50906-33-7. This document is intended to serve as a valuable resource for professionals engaged in chemical research, drug discovery, and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data in public literature, some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN₃O | PubChemLite[1] |

| Molecular Weight | 261.71 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 261.0669 Da | PubChemLite[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Predicted XlogP | 2.9 | PubChemLite[1] |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocols

General Synthesis of N,N'-Diaryl Ureas

The synthesis of N,N'-diaryl ureas, such as this compound, can be achieved through several established methods. A common and efficient approach involves the reaction of a substituted aniline with an isocyanate. Alternatively, the use of a phosgene equivalent, such as triphosgene, is also a widely adopted method.[2][3]

Method 1: Reaction of an Aniline with an Isocyanate

-

Reaction Setup: A solution of 4-chloro-phenyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Addition of Amine: A solution of 1,4-phenylenediamine is added dropwise to the isocyanate solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the resulting precipitate is collected by filtration. The crude product is then washed with a suitable solvent and can be further purified by recrystallization or column chromatography to yield the desired N,N'-diaryl urea.[4]

Method 2: Synthesis using Triphosgene

-

Reaction of First Aniline: To a solution of 4-chloroaniline in a suitable solvent, triphosgene is added portion-wise at a controlled temperature. This reaction forms the corresponding isocyanate in situ.

-

Reaction with Second Aniline: A solution of the second aniline, in this case, 1,4-phenylenediamine, is then added to the reaction mixture.

-

Completion and Isolation: The reaction is stirred until completion, as monitored by TLC. The product is then isolated and purified using standard techniques as described in Method 1.[2]

Determination of Physicochemical Properties

Standard experimental protocols for the determination of key physicochemical properties include:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Boiling Point: Determined under reduced pressure for high-melting solids, if applicable.

-

Solubility: Assessed by measuring the concentration of the compound in various solvents at a specific temperature until saturation is reached.

-

pKa: Determined by potentiometric titration or spectrophotometric methods.

Biological Activity and Signaling Pathways

Diaryl urea derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[5] The structural motif of this compound suggests its potential as a kinase inhibitor.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is frequently observed in various cancers.[9] Diaryl urea compounds have been shown to inhibit this pathway, making them attractive candidates for cancer therapy.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Inhibition of Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated in adults.[10][11] This pathway involves a series of protein interactions that ultimately lead to the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and differentiation.[12]

Caption: Hedgehog Signaling Pathway Inhibition.

Conclusion

This compound is a diaryl urea derivative with significant potential in the field of medicinal chemistry. Its structural features suggest a role as a kinase inhibitor, potentially targeting key cancer-related signaling pathways such as PI3K/Akt/mTOR and Hedgehog. While a complete experimental physicochemical profile is not yet publicly available, the synthetic routes are well-established for this class of compounds. Further research into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. PubChemLite - this compound (C13H12ClN3O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103044287B - Synthetic method for diaryl urea compound - Google Patents [patents.google.com]

- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 10. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 11. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its Analogs in Preclinical Research

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential therapeutic applications of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its structurally related analogs. This document provides an in-depth overview of its chemical identity, synthesis protocols, and known biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity and Alternative Names

The compound 1-(4-aminophenyl)-3-(4-chlorophenyl)urea is a diarylurea derivative with a growing interest in medicinal chemistry. For clarity and comprehensive literature searching, it is crucial to be aware of its alternative names and identifiers.

Systematic and Common Names:

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 50906-33-7[1] |

| Molecular Formula | C13H12ClN3O[2] |

| Molecular Weight | 261.71 g/mol [1] |

| InChIKey | FSPSGXONYSJIKK-UHFFFAOYSA-N[1][2] |

Synthesis and Experimental Protocols

The synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its analogs generally follows a common synthetic route for diarylureas. This typically involves the reaction of a substituted aniline with a corresponding isocyanate.

General Synthesis Protocol for 1-(4-Aminophenyl)-3-substituted phenylureas

A prevalent method for synthesizing 1-(4-aminophenyl)-3-substituted phenylureas involves a two-step process starting from p-nitroaniline.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(substituted phenyl)urea

-

Dissolve p-nitroaniline in a dry aprotic solvent such as dichloromethane (DCM) in a reaction vessel.

-

Add the desired substituted phenyl isocyanate to the reaction mixture.

-

Stir the reaction mixture at room temperature for approximately 24 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 1-(4-nitrophenyl)-3-(substituted phenyl)urea derivative.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amino Group

-

Dissolve the synthesized 1-(4-nitrophenyl)-3-(substituted phenyl)urea in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H2 gas) at room temperature for approximately 30 minutes.[1]

-

After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the final product, 1-(4-aminophenyl)-3-(substituted phenyl)urea.

Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea.

Biological Activity and Potential Applications

Diarylurea derivatives, including 1-(4-aminophenyl)-3-(4-chlorophenyl)urea, have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.

Antiproliferative Activity

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylurea with 1,3,4-oxadiazole | 58 cell lines | Sub-micromolar | [3] |

| Fluorinated N,N'-diarylureas | Colorectal cancer cells | Micromolar | [3] |

| Diarylureas with pyrazole group | 58 tumor cells | Sub-micromolar | [3] |

| Substituted diarylurea 7 | - | - | [2] |

| Diarylthiourea (Compound 4) | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | [4] |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | KM12 (Colon Cancer) | 1.25 | [5] |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | SNB-75 (CNS Cancer) | 1.26 | [5] |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | A498 (Renal Cancer) | 1.33 | [5] |

| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5d) | Various | 1.26 - 3.75 | [5] |

Note: The data presented is for analogous compounds and not for 1-(4-aminophenyl)-3-(4-chlorophenyl)urea itself. This data is intended to provide an indication of the potential potency of this class of compounds.

Mechanism of Action and Signaling Pathways

Derivatives of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea are believed to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. The PI3K/Akt/mTOR and Hedgehog signaling pathways have been identified as potential targets for this class of compounds in breast cancer.[6][7]

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a common target for diarylurea derivatives.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of 1-(4-aminophenyl)-3-(4-chlorophenyl)urea and its analogs, a series of in vitro assays are typically employed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.[4]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 50 to 1000 µM) and incubate for a specified period (e.g., 24 hours).[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to determine the effect of the compound on the cell cycle distribution.

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for a predetermined time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the in vitro biological evaluation of diarylurea compounds.

Conclusion

1-(4-aminophenyl)-3-(4-chlorophenyl)urea belongs to the promising class of diarylurea compounds with significant potential for development as anticancer therapeutics. While further research is required to elucidate the specific biological activities and mechanisms of action of this particular compound, the available data on its analogs suggest that it is a valuable scaffold for the design of novel kinase inhibitors and modulators of key oncogenic signaling pathways. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of N,N'-Diarylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N'-diarylurea derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their diverse pharmacological effects, with a focus on their anticancer, kinase inhibitory, and antibacterial properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile chemical motif.

Anticancer Activity and Kinase Inhibition

N,N'-diarylureas are most prominently recognized for their potent anticancer activities, which are often mediated through the inhibition of various protein kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2] The unique structural features of the diarylurea core allow for critical hydrogen bonding interactions with the hinge region of kinase active sites, forming the basis for their inhibitory action.[1]

Targeting the RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. N,N'-diarylurea derivatives, most notably Sorafenib, have been developed as potent inhibitors of B-RAF, a key kinase in this pathway.[1][3] By binding to the ATP-binding pocket of B-RAF, these compounds disrupt downstream signaling, leading to the inhibition of tumor cell proliferation.[1] Molecular docking studies have revealed that the urea moiety forms essential hydrogen bonds with amino acid residues such as Cys532 and Glu501 in the B-RAF active site.[1]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process.[1] Several N,N'-diarylurea derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase in the VEGF signaling pathway.[1][2] The urea functional group is crucial for binding to the hinge region of the VEGFR-2 kinase domain, typically forming hydrogen bonds with Asp1046 and Glu885.[1] This inhibition of VEGFR signaling leads to a reduction in tumor angiogenesis, thereby suppressing tumor growth.[2]

Inhibition of Other Key Kinases

The therapeutic potential of N,N'-diarylurea derivatives extends beyond B-RAF and VEGFR. Various compounds within this class have been shown to inhibit other kinases implicated in cancer, including:

-

FMS-like tyrosine kinase 3 (FLT3): Overexpression and mutations of FLT3 are common in acute myeloid leukemia (AML). Certain diarylurea derivatives have shown potent inhibitory activity against FLT3-ITD (internal tandem duplication), a common mutation in AML.[4]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses and has been implicated in cancer. Novel N,N'-diarylurea derivatives have been identified as potent allosteric inhibitors of p38α.[5][6]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in the growth and proliferation of various cancer types. Diarylurea derivatives have been designed and synthesized as potential EGFR inhibitors.[7][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected N,N'-diarylurea derivatives against various cancer cell lines.

| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |

| Sorafenib | B-RAF, VEGFR | MCF-7 (Breast) | 14 ± 2.89 | [1] |

| Sorafenib | HepG-2 (Liver) | 17 ± 3.63 | [1] | |

| Compound 22 | B-RAF | MCF-7 (Breast) | 14 ± 2.89 | [1] |

| Compound 22 | HepG-2 (Liver) | 17 ± 3.63 | [1] | |

| Compound 29 | VEGFR-2 | HUVEC | 8.46 | [1] |

| Compound 29 | VEGFR-2 | H1975 (Lung) | 1.40 | [1] |

| Compound 29 | VEGFR-2 | A549 (Lung) | 7.61 | [1] |

| Compound 29 | VEGFR-2 | HeLa (Cervical) | 0.28 | [1] |

| Compound 16b | FLT3-ITD | MV4-11 (Leukemia) | 0.000176 | [4] |

| Compound 25a | p38α | THP-1 (Leukemia) | 0.018 | [6] |

| Compound 5a | EGFR | HT-29 (Colon) | 0.089 | [7][8] |

| Compound 5a | EGFR | H-460 (Lung) | 0.15 | [7][8] |

| Compound 5a | EGFR | A-549 (Lung) | 0.36 | [7][8] |

| Compound 5a | EGFR | MDA-MB-231 (Breast) | 0.75 | [7][8] |

Antibacterial Activity

In addition to their anticancer properties, N,N'-diarylurea derivatives have demonstrated promising antibacterial activity, particularly against drug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[9][10] This dual activity profile makes them attractive candidates for the development of novel therapeutic agents.

A series of novel N,N'-diarylurea derivatives have been synthesized and evaluated for their antibacterial efficacy. Several of these compounds exhibited potent activity against a range of MRSA and Methicillin-resistant Staphylococcus epidermidis (MRSE) strains, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[9] Notably, some derivatives also displayed significant activity against Vancomycin-resistant Enterococcus faecium (VRE).[9] The low cytotoxicity of these compounds against human cell lines such as HeLa and HepG2 suggests a favorable therapeutic window.[9][10]

Quantitative Data on Antibacterial Activity

The table below presents the antibacterial activity of selected N,N'-diarylurea derivatives.

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 2c | MRSA | 0.30 - 2.72 | [9] |

| 2g | MRSA | 0.30 - 2.72 | [9] |

| 2h | MRSA | 0.30 - 2.72 | [9] |

| 2i | MRSA | 0.30 - 2.72 | [9] |

| 2j | MRSA | 0.30 - 2.72 | [9] |

| 2k | MRSA | 0.30 - 2.72 | [9] |

| 2l | MRSA | 0.30 - 2.72 | [9] |

| 2c | VRE (E. faecium) | 1.29 - 2.86 | [9] |

| 2g | VRE (E. faecium) | 1.29 - 2.86 | [9] |

| 2h | VRE (E. faecium) | 1.29 - 2.86 | [9] |

| 2l | VRE (E. faecium) | 1.29 - 2.86 | [9] |

Experimental Protocols

The synthesis and biological evaluation of N,N'-diarylurea derivatives involve a series of well-established experimental procedures.

General Synthesis of N,N'-Diarylureas

A common method for the synthesis of N,N'-diarylureas involves the reaction of a substituted aniline with an isocyanate. Alternatively, two substituted anilines can be coupled using a phosgene equivalent such as triphosgene.[11]

A representative synthetic protocol is as follows: To a solution of a substituted aniline (1 equivalent) and triphosgene (0.33 equivalents) in a dry solvent such as tetrahydrofuran (THF) is added a base (e.g., triethylamine, 2 equivalents) at 0 °C. The reaction mixture is stirred for a specified period. Subsequently, a second substituted aniline (1 equivalent) is added, and the reaction is allowed to proceed at room temperature. The resulting product is then isolated and purified, typically by crystallization or column chromatography.[11]

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Cell Proliferation Assays

The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of viable cells. Cells are treated with various concentrations of the test compounds for a specified duration, after which the MTT reagent is added. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability. IC50 values are then calculated.[7]

Antibacterial Susceptibility Testing

The antibacterial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compounds in a liquid growth medium and inoculating them with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[9]

Conclusion and Future Perspectives

N,N'-diarylurea derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their proven efficacy as anticancer agents, particularly as kinase inhibitors, has led to the successful development of clinically approved drugs. Furthermore, their emerging potential as antibacterial agents opens up new avenues for addressing the challenge of antimicrobial resistance.

Future research in this area should focus on the rational design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the exploration of their potential in combination therapies will be crucial for translating the therapeutic promise of N,N'-diarylurea derivatives into new and effective treatments for a variety of diseases. The structure-activity relationship studies will continue to guide the optimization of this privileged scaffold for the development of the next generation of targeted therapeutics.[1][2]

References

- 1. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research and development of N,N′-diarylureas as anti-tumor agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel N, N'-diarylurea derivatives as potent antibacterial agents against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. helios.eie.gr [helios.eie.gr]

The Pivotal Role of the Urea Moiety in Modern Drug Design: A Technical Guide

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties enable it to serve as a versatile building block in the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the multifaceted roles of the urea moiety in drug design, detailing its critical interactions with biological targets, showcasing its presence in approved drugs, and outlining relevant experimental methodologies.

Physicochemical Properties and Binding Characteristics

The urea moiety's utility in drug design stems from its distinct physicochemical properties. It is a rigid and planar structure, which reduces the entropic penalty upon binding to a target protein. The carbonyl oxygen acts as a hydrogen bond acceptor, while the two N-H groups are excellent hydrogen bond donors. This dual hydrogen-bonding capability allows the urea group to form highly specific and strong interactions with amino acid residues in protein active sites, often forming a bidentate hydrogen bond with the protein backbone.

One of the most significant roles of the urea moiety is its ability to act as a "hinge-binder" in kinase inhibitors. It can form key hydrogen bonds with the hinge region of the kinase, a critical component for ATP binding. Furthermore, the urea group is a bioisostere of the amide bond but is less susceptible to hydrolysis, enhancing the metabolic stability of the drug molecule.

Urea in Action: Case Studies of Marketed Drugs

The strategic incorporation of the urea moiety has led to the development of numerous successful drugs, particularly in the field of oncology.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib (Nexavar®) is a prime example of a successful urea-containing drug. It functions as a multi-kinase inhibitor, targeting several serine/threonine and receptor tyrosine kinases, including RAF kinase, Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3), and Platelet-Derived Growth Factor Receptor (PDGFR-β). The urea moiety in Sorafenib is crucial for its activity, forming key hydrogen bonds with the hinge region of the kinase domain.

The signaling pathway targeted by Sorafenib is the Ras/Raf/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation and survival. By inhibiting Raf kinases, Sorafenib blocks downstream signaling, leading to an anti-proliferative effect.

Caption: Signaling pathway targeted by Sorafenib.

Lenvatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Lenvatinib (Lenvima®) is another urea-containing drug that inhibits multiple receptor tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET. The urea moiety in Lenvatinib is essential for its potent inhibition of VEGFR2, forming hydrogen bonds with the side chain of Asp644 and the backbone NH of Cys645 in the DFG motif of the kinase.

Quantitative Data for Urea-Containing Kinase Inhibitors

| Drug | Target Kinase | IC50 (nM) | Reference |

| Sorafenib | c-Raf | 6 | |

| Sorafenib | B-Raf | 22 | |

| Sorafenib | VEGFR-2 | 90 | |

| Sorafenib | PDGFR-β | 57 | |

| Lenvatinib | VEGFR-2 | 4 | |

| Lenvatinib | FGFR-1 | 46 | |

| Lenvatinib | PDGFR-α | 51 |

Experimental Protocols

General Synthesis of N,N'-disubstituted Ureas

A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.

Caption: General reaction scheme for urea synthesis.

Protocol:

-

Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add the isocyanate dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a urea-containing compound against a specific kinase is often determined using an in vitro kinase assay.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

-

A series of dilutions of the test compound are prepared in a suitable buffer.

-

The kinase, a substrate (often a peptide), and the test compound are added to the wells of a microtiter plate.

-

The reaction is initiated by the addition of adenosine triphosphate (ATP).

-

The plate is incubated for a specific time at a controlled temperature to allow the kinase to phosphorylate the substrate.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method that detects the phosphorylated substrate.

-

The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The urea moiety is a cornerstone of modern medicinal chemistry, offering a unique combination of rigidity, hydrogen-bonding capabilities, and metabolic stability. Its role as a critical pharmacophore in a wide range of therapeutic agents, most notably kinase inhibitors, is well-established. A thorough understanding of its properties and interactions is essential for the rational design of new and improved drugs. The continued exploration of novel scaffolds incorporating the urea group promises to yield future generations of innovative medicines.

Potential Therapeutic Targets of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Aminophenyl)-1-(4-chlorophenyl)urea is a diarylurea compound of significant interest in medicinal chemistry due to its structural similarity to several known kinase inhibitors. This technical guide consolidates the current understanding of its potential therapeutic targets, drawing from research on structurally related analogs. The primary putative targets for this compound are key kinases involved in cancer cell proliferation and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Raf kinases, p38 Mitogen-Activated Protein Kinase (p38 MAPK), and components of the PI3K/Akt signaling pathway. Evidence also suggests potential antimicrobial activity. This document provides an overview of the likely mechanisms of action, summarizes available quantitative data for analogous compounds, details relevant experimental protocols, and presents signaling pathways and workflows using Graphviz visualizations.

Introduction

This compound belongs to the class of diarylureas, a scaffold present in numerous clinically approved and investigational drugs.[1][2] The urea moiety is a critical pharmacophore, capable of forming key hydrogen bond interactions with the hinge region of kinase domains, a common mechanism for kinase inhibition.[3] The presence of the 4-aminophenyl and 4-chlorophenyl groups provides opportunities for further molecular interactions and dictates the compound's specificity and potency. Preliminary research suggests that compounds with this core structure exhibit both anticancer and antimicrobial properties.[3]

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive research into diarylurea derivatives, the primary therapeutic potential of this compound is likely centered on the inhibition of protein kinases that are critical for tumor growth, progression, and survival.

Kinase Inhibition

Many diarylurea compounds are potent inhibitors of various protein kinases. The proposed mechanism involves the urea linkage forming bidentate hydrogen bonds with the kinase hinge region, while the flanking aryl groups occupy the adjacent hydrophobic pockets.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Diarylurea compounds are prominent in the landscape of VEGFR inhibitors.[4][5] Sorafenib, a clinically approved multi-kinase inhibitor, features a diarylurea core and potently inhibits VEGFR, thereby suppressing tumor angiogenesis.[4] Structurally similar compounds have demonstrated significant VEGFR2 inhibitory activity.[6] The inhibition of VEGFR blocks the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor blood supply.

-

Raf Kinase Inhibition: The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. Mutations in this pathway are common in many cancers. Diarylureas, including Sorafenib, are known inhibitors of Raf kinases (B-Raf and c-Raf).[7] Inhibition of Raf prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK, leading to cell cycle arrest and apoptosis.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Several diarylurea-based compounds have been developed as potent p38 MAPK inhibitors.[8] Inhibition of p38 can modulate inflammatory responses and induce apoptosis in cancer cells.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell growth, survival, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Studies on structurally related 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have shown potent inhibition of the PI3K/Akt/mTOR signaling pathway in breast cancer cells.[9][10] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Antimicrobial Activity

Urea derivatives have also been investigated for their antimicrobial properties.[11][12] The exact mechanism of action is not fully elucidated but may involve the disruption of essential enzymatic processes or the destabilization of microbial cell membranes.

Quantitative Data for Analogous Compounds

| Compound Class | Target Kinase | IC50 Value | Reference |

| o-amino-arylurea derivatives | KDR (VEGFR2) | 0.0689 µM (for compound 5a) | [4] |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | PI3K/Akt/mTOR pathway | Not specified (inhibition demonstrated by Western Blot) | [9][10] |

| Pyridine-Ureas | VEGFR-2 | 3.93 - 5.0 µM | [13] |

| 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea | Raf1 | 66% inhibition at 50 µM | [14] |

| 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea | JNK1 | 67% inhibition at 50 µM | [14] |

| Pan-RAF inhibitor (LY3009120) | BRAF, CRAF | Potent inhibition (specific IC50 not provided in abstract) | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of the compound on purified kinase enzymes.

Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Protocol:

-

Reagents: Purified recombinant kinase (e.g., VEGFR2, Raf-1, p38), kinase substrate (e.g., a specific peptide), ATP, kinase assay buffer, and the test compound (this compound) dissolved in DMSO.

-

Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection reagent (e.g., an antibody-based detection system or a luminescent ATP detection reagent).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][15]

Protocol:

-

Cell Culture: Plate cancer cells (e.g., HUVEC for angiogenesis, A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing mechanistic insights into the compound's action.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size through gel electrophoresis and transferred to a membrane.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for a specific time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein phosphorylation.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathways

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

Caption: Putative inhibition of the PI3K/Akt signaling cascade.

Experimental Workflow

Caption: General workflow for preclinical evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on diarylurea derivatives, its primary potential lies in the inhibition of key protein kinases implicated in cancer, such as VEGFR, Raf, p38 MAPK, and components of the PI3K/Akt pathway. Furthermore, its potential as an antimicrobial agent warrants investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity and mechanism of action. Further studies are required to determine the specific inhibitory concentrations (IC50) and antimicrobial activity (MIC) of this compound to fully elucidate its therapeutic potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. This compound | 50906-33-7 | Benchchem [benchchem.com]

- 4. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, anti-inflammatory and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Metabolic Profiling of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the essential experimental procedures for determining the solubility and stability of the novel diarylurea compound, 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide outlines the standard, industry-accepted protocols necessary for its thorough characterization.

Introduction to this compound

This compound is a member of the N,N'-diarylurea class of compounds. This structural motif is of significant interest in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Diarylureas are prominently recognized for their role as potent inhibitors of protein kinases, particularly through a "Type II" binding mechanism that stabilizes the inactive kinase conformation.[3] Given this precedent, characterizing the drug-like properties of novel diarylureas such as this compound is a critical step in evaluating their therapeutic potential.

Key challenges often associated with the diarylurea class include poor aqueous solubility and metabolic liabilities, which can impede clinical development.[1][4] Therefore, early and accurate assessment of solubility and stability is paramount. This guide provides the foundational experimental frameworks for generating this essential data.

Solubility Assessment

Aqueous solubility is a critical physicochemical property that influences a compound's performance in biological assays, its formulation potential, and its absorption and bioavailability.[5] For early-stage drug discovery, kinetic solubility is the most frequently measured parameter due to its high-throughput nature.[6][7][8]

Key Methodologies: Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the solubility under conditions often used in in vitro high-throughput screening assays.[5][6][9]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24-48 hours) of the solid material with the aqueous buffer.[6][8] This parameter is crucial for later-stage development and formulation.

Experimental Protocol: Kinetic Solubility via Shake-Flask Method

This protocol describes a common and reliable method for determining kinetic solubility using LC-MS/MS for quantification.[7][8]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

Test Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Equipment: Analytical balance, vortex mixer, thermomixer/orbital shaker, centrifugation or filtration plates (e.g., 96-well format with 0.45 µm filter), HPLC-MS/MS system.

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[7]

-

Incubation Setup:

-

Add 490 µL of PBS (pH 7.4) to microcentrifuge tubes or wells of a 96-well plate.

-

Add 10 µL of the 10 mM DMSO stock solution to the buffer. This results in a final nominal concentration of 200 µM with 2% DMSO.[7] Prepare each sample in duplicate or triplicate.

-

-

Equilibration: Seal the plate or tubes and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with continuous shaking (e.g., 850 rpm).[7][8]

-

Separation of Undissolved Compound:

-

Following incubation, separate the undissolved precipitate. This is typically achieved by either:

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes.

-

Filtration: Pass the solution through a solubility filter plate.[8]

-

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Analyze the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve.

-

-

Data Reporting: The final concentration determined by LC-MS/MS is reported as the kinetic solubility in µg/mL or µM.

Data Presentation: Solubility Profile

Quantitative solubility data should be recorded in a structured format for clear interpretation and comparison.

| Compound ID | Solvent/Buffer System | pH | Incubation Time (h) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| This compound | PBS | 7.4 | 2 | 25 | ||

| This compound | Simulated Gastric Fluid | 1.2 | 2 | 37 | ||

| This compound | Simulated Intestinal Fluid | 6.8 | 2 | 37 |

Workflow Visualization: Kinetic Solubility Assay

Caption: Workflow for a typical kinetic solubility experiment.

Stability Profiling

Assessing a compound's stability is crucial for predicting its shelf-life (chemical stability) and its persistence in the body (metabolic stability).[10][11][12]

Chemical Stability

Chemical stability assays evaluate the degradation of a compound under various environmental conditions, such as pH and temperature.[13] This is vital for ensuring compound integrity in stock solutions and for developing viable pharmaceutical formulations.

Objective: To determine the degradation rate of this compound in aqueous buffers of different pH values over time.

Materials:

-

Test Compound Stock: 10 mM in DMSO

-

Buffers: Acetate buffer (pH 4-6), Phosphate buffer (pH 7-8), Glycine buffer (pH 8-11).[13]

-

Quenching Solution: Acetonitrile (ACN) or Methanol.

-

Equipment: Incubator/water bath set to 37°C, HPLC-MS/MS system.

Procedure:

-

Reaction Setup: For each pH condition, add a small volume of the 10 mM stock solution to pre-warmed buffer (37°C) to achieve a final concentration of 1-5 µM.

-

Time Points: Incubate the solutions at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the degradation by adding the aliquot to a sufficient volume of cold acetonitrile or methanol. This precipitates proteins (if any) and halts chemical reactions.

-

Analysis: Analyze the samples by LC-MS/MS to measure the peak area of the parent compound remaining at each time point.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. The half-life (t½) at each pH can be determined by plotting the natural logarithm of the percent remaining versus time.

| Compound ID | Buffer System | pH | Temperature (°C) | Time (h) | % Parent Compound Remaining | Half-Life (t½) (h) |

| This compound | Acetate Buffer | 5.0 | 37 | 0 | 100 | rowspan="5"> |

| 2 | ||||||

| 8 | ||||||

| 24 | ||||||

| 48 | ||||||

| This compound | Phosphate Buffer | 7.4 | 37 | 0 | 100 | rowspan="5"> |

| 2 | ||||||

| 8 | ||||||

| 24 | ||||||

| 48 |

Metabolic Stability

Metabolic stability assays measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[10] The liver is the primary site of drug metabolism, and in vitro systems like liver microsomes are commonly used to predict in vivo clearance.[11][14][15]

Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.

Materials:

-

Test Compound Stock: 10 mM in DMSO

-

Liver Microsomes: Human, rat, or other species of interest (e.g., 20 mg/mL stock).

-

Buffer: 100 mM Potassium phosphate buffer, pH 7.4.[14]

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate) regenerating system.

-

Positive Controls: Compounds with known metabolic fates (e.g., Dextromethorphan, Midazolam).[14]

-

Quenching Solution: Cold acetonitrile with an internal standard.

-

Equipment: Water bath (37°C), LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[14][15]

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[14][15]

-